molecular formula C21H23N3O B12640317 Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-

Cat. No.: B12640317
M. Wt: 333.4 g/mol
InChI Key: VGZNWCWWERCEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- is a synthetic carbazole derivative characterized by a fused pyrrole-carbazole core. Key structural features include:

  • Substituents: A carboxaldehyde group at position 3, which may participate in hydrogen bonding or serve as a reactive site for further derivatization. A 10-position 4-(dimethylamino)butyl chain, introducing a tertiary amine group that enhances solubility and may influence target binding via electrostatic interactions.

This compound is structurally related to kinase inhibitors targeting pathways such as PIM1 and androgen receptor (AR) signaling, as seen in studies on pyrrolo[2,3-a]carbazole derivatives .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

10-[4-(dimethylamino)butyl]-1H-pyrrolo[2,3-a]carbazole-3-carbaldehyde

InChI

InChI=1S/C21H23N3O/c1-23(2)11-5-6-12-24-19-8-4-3-7-17(19)18-10-9-16-15(14-25)13-22-20(16)21(18)24/h3-4,7-10,13-14,22H,5-6,11-12H2,1-2H3

InChI Key

VGZNWCWWERCEPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=CN4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate indole and carbazole precursors under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Antimicrobial Activity

Pyrrolo[2,3-a]carbazole derivatives have shown promising antimicrobial activities against a range of pathogens. Studies indicate that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1.1 to 10.8 µg/mL for various derivatives .

Case Study:
A series of N-substituted carbazoles were synthesized and evaluated for their antimicrobial efficacy. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of pyrrolo[2,3-a]carbazole derivatives as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of pyrrolo[2,3-a]carbazole-3-carboxaldehyde derivatives have been extensively studied. These compounds have been identified as potent inhibitors of specific kinases involved in cancer proliferation, particularly pim-kinases. Their IC50 values are reported in the nanomolar range (46–75 nM), indicating strong antiproliferative effects against human cancer cell lines such as PA1 (ovarian carcinoma) and DU145 (prostate carcinoma) .

Case Study:
Research conducted by Akue-Gedu et al. revealed that certain N-substituted pyrrolocarbazoles exhibited significant antiproliferative activities with MIC values between 8–20 µM against various cancer cell lines. These findings suggest a valuable therapeutic potential for these compounds in cancer treatment .

Antiviral Activity

Emerging research has also highlighted the antiviral potential of pyrrolo[2,3-a]carbazole derivatives. For instance, studies have indicated that these compounds can inhibit viral replication through various mechanisms, including interference with viral enzymes and cellular pathways essential for viral propagation .

Case Study:
A study focused on carbazole-based compounds demonstrated their effectiveness as inhibitors against specific viral targets. The lead compound showed IC50 values significantly lower than traditional antiviral agents, suggesting a novel approach to antiviral therapy using pyrrolo[2,3-a]carbazole scaffolds .

Summary Table of Biological Activities

Activity Target Pathogen/Cell Line MIC/IC50 Range Reference
AntimicrobialS. aureus, E. coli, B. subtilis1.1 - 10.8 µg/mL
AnticancerPA1 (ovarian), DU145 (prostate)8 - 20 µM
AntiviralVarious viral targetsLow nanomolar range

Mechanism of Action

The mechanism of action of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biochemical properties:

Compound Name Substituent at Position 10 Target Kinase Mechanism of Action Key Findings/Advantages Reference
DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) None (R=H) PIM1 Inhibits PIM1 kinase activity; modulates AR stability via phosphorylation Demonstrated IC₅₀ of 1.2 µM against PIM1; limited solubility due to lack of polar groups
Compound 28 (DHPCC-28) Bromine (R=Br) PIM1 Enhanced inhibitory potency compared to DHPCC-9; halogen improves target affinity IC₅₀ of 0.8 µM against PIM1; bromine enhances hydrophobic interactions with kinase pockets
Target Compound (10-[4-(dimethylamino)butyl] derivative) 4-(Dimethylamino)butyl PIM1 (hypothesized) Potential dual action: kinase inhibition and enhanced cellular uptake due to amine group Predicted improved solubility and bioavailability; tertiary amine may facilitate lysosomal escape
9-Methyl dihydropyrrolocarbazole Methyl N/A Structural model for carbazole-based drug design Crystallographic data confirms planar core stability; methyl group minimally impacts activity

Key Differentiators

  • Solubility and Bioavailability: The 4-(dimethylamino)butyl chain in the target compound introduces a protonatable amine at physiological pH, likely improving water solubility compared to non-polar analogs like DHPCC-9 or halogenated derivatives (e.g., Compound 28). This feature is critical for oral bioavailability .
  • Target Engagement: Unlike brominated derivatives (e.g., Compound 28), which rely on hydrophobic interactions, the dimethylamino group may enable electrostatic interactions with acidic residues in kinase active sites (e.g., PIM1’s ATP-binding domain).
  • Synthetic Complexity : The introduction of a flexible alkylamine chain requires multi-step synthesis, contrasting with simpler derivatives like 9-methyl carbazoles, which are synthesized via direct alkylation .

Mechanistic Insights from Related Compounds

  • PIM1 Inhibition: DHPCC-9 and its derivatives suppress AR signaling by blocking PIM1-mediated phosphorylation, a mechanism critical in castration-resistant prostate cancer (CRPC) . The target compound’s dimethylamino group may enhance this effect by improving cellular uptake in CRPC models.

Biological Activity

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, particularly in its derivative form 10-[4-(dimethylamino)butyl]-1,10-dihydro-, has emerged as a significant compound in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological activity, focusing primarily on its role as a PIM kinase inhibitor and its potential therapeutic applications in cancer treatment.

Chemical Structure and Properties

The compound is characterized by a fused pyrrole and carbazole structure, which contributes to its unique biological properties. Its molecular formula is C15H18N2OC_{15}H_{18}N_2O, indicating the presence of an aldehyde functional group that plays a crucial role in its reactivity and biological interactions.

Pyrrolo[2,3-a]carbazole derivatives have been shown to inhibit PIM kinases—specifically PIM-1 and PIM-3—which are implicated in various cellular processes related to cancer cell proliferation and survival. The inhibition of these kinases can lead to the induction of apoptosis in malignant cells. The compound's mechanism involves:

  • Interference with signaling pathways : By inhibiting PIM kinases, the compound disrupts critical signaling pathways such as Stat5 and MDM2 phosphorylation, which are essential for cancer cell survival.
  • Induction of cell death : Studies indicate that the compound can induce apoptosis specifically in acute myeloid leukemia (AML) cells while sparing normal fibroblasts, highlighting its selectivity for cancerous cells .

Inhibition of PIM Kinases

Research has demonstrated that pyrrolo[2,3-a]carbazole derivatives exhibit significant inhibitory activity against PIM kinases. The following table summarizes key findings regarding their potency:

Compound NameIC50 (µM)Target KinaseCell Line TestedNotes
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde0.009 - 0.05PIM-1/PIM-3Various cancer linesHigh potency
VS-II-173< 5PIM-1/PIM-3AML cellsInduces apoptosis
Compound 27Micromolar rangePIM-1/PIM-3Solid tumor linesModerate activity

These results indicate that compounds derived from pyrrolo[2,3-a]carbazole can vary significantly in their inhibitory potency against different kinases and cell types.

Antiproliferative Effects

In vitro studies have shown that these compounds possess antiproliferative activities across various cancer cell lines. For example, compounds such as 19f and 19h were evaluated for their ability to inhibit cell growth:

  • 19f : Exhibited IC50 values between 0.486 mM and 0.96 mM against solid tumor lines.
  • 19h : Demonstrated enhanced activity with IC50 values significantly lower than those of other tested compounds .

Case Studies

Several studies have highlighted the efficacy of pyrrolo[2,3-a]carbazole derivatives in preclinical models:

  • Acute Myeloid Leukemia (AML) : In a study involving AML cells, VS-II-173 was shown to induce cell death with an EC50 below 5 µM. This compound also exhibited synergistic effects when combined with standard chemotherapy agents .
  • Solid Tumors : Compounds derived from pyrrolo[2,3-a]carbazole were tested against various solid tumors (e.g., prostate and ovarian cancers) showing promising antiproliferative effects with IC50 values in the micromolar range .

Q & A

Q. What synthetic methodologies are optimal for synthesizing pyrrolocarbazole derivatives with a dimethylamino butyl substituent?

The synthesis of pyrrolocarbazole derivatives typically involves multi-step reactions, including cycloaddition, alkylation, and functional group modifications. For example, and describe the use of Diels-Alder reactions between indole derivatives (e.g., benzyl 3-vinyl-1H-indole-1-carboxylate) and maleimides in dichloromethane (DCM) under reflux conditions (20–24 hours) to form the pyrrolocarbazole core. The dimethylamino butyl group can be introduced via alkylation or nucleophilic substitution at the N-10 position. Purification often employs column chromatography (petroleum ether/ethyl acetate gradients) to isolate products with >70% purity .

Q. Key Reaction Parameters :

StepReagents/ConditionsSolventTimeYield
Core formationN-Methylmaleimide, refluxDCM24 h69–77%
Alkylation4-(Dimethylamino)butyl halide, Cs₂CO₃DMF2–6 h60–85%
PurificationColumn chromatography (petroleum ether/EtOAc)>70% purity

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Structural confirmation requires a combination of NMR, IR, and mass spectrometry . and highlight:

  • ¹H/¹³C NMR : Chemical shifts for the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂ protons) and carboxaldehyde (δ ~9.8–10.1 ppm for aldehyde proton).
  • IR : Stretching frequencies for aldehyde (ν ~1700–1720 cm⁻¹) and carbazole NH (ν ~3400 cm⁻¹).
  • HRMS : Molecular ion peaks matching the theoretical mass (e.g., C₂₄H₂₈N₄O₂: calculated 428.22, observed 428.21 ).

Advanced Research Questions

Q. What strategies reconcile discrepancies in reported biological activities of pyrrolocarbazole derivatives?

Variations in antitumor activity (e.g., IC₅₀ ranges from nM to µM) often stem from structural differences in substituents or stereochemistry. For instance:

  • Carbohydrate residues : Derivatives with xylose or glucopyranosyl groups () show enhanced solubility and target binding compared to non-glycosylated analogs.
  • Substituent position : N-10 alkylation with a dimethylamino butyl group may improve membrane permeability, as seen in kinase inhibitors like Gö6976 ().
    To resolve contradictions, researchers should:
    • Systematically vary substituents (e.g., alkyl chain length, glycosylation) and test in standardized assays (e.g., IPC-81 leukemia cell line ).
    • Compare pharmacokinetic properties (e.g., logP, solubility) using computational tools like QSAR .

Q. How does the dimethylamino butyl group influence kinase inhibition mechanisms?

The dimethylamino butyl side chain enhances interactions with kinase ATP-binding pockets. and demonstrate:

  • Pim kinase inhibition : Pyrrolocarbazoles with this substituent exhibit nanomolar IC₅₀ values (e.g., 32 nM against Pim-1) due to hydrogen bonding with Asp186 and hydrophobic interactions with Val52.
  • Selectivity : The basic dimethylamino group reduces off-target effects by avoiding polar interactions with non-target kinases (e.g., CDK2) .

Q. Recommended Assays :

  • Kinase inhibition profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™).
  • Cellular assays : Measure antiproliferative activity in leukemia (IPC-81) or solid tumor (HCT-116) lines .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include low solubility (<1 mg/mL in water, ) and matrix interference. Methodological solutions:

  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
  • Detection : LC-MS/MS with a reverse-phase C18 column and ESI⁺ ionization (LOD: 0.1 ng/mL) .
  • Internal standards : Stable isotope-labeled analogs (e.g., ¹³C-indole derivatives) improve accuracy .

Q. How can computational modeling guide the design of analogs with improved efficacy?

  • Docking studies : Use PDB structures (e.g., Pim-1: 2O63) to predict binding poses of the carboxaldehyde group.
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
  • QSAR : Correlate substituent electronegativity with cytotoxicity (e.g., ED₅₀ < 1 µM for electron-withdrawing groups) .

Q. What experimental controls are critical in assessing antitumor activity in vivo?

  • Positive controls : Use established agents (e.g., doxorubicin) in xenograft models.
  • Vehicle controls : Account for solvent effects (e.g., DMSO toxicity at >1% v/v).
  • Dose optimization : Conduct MTD studies to balance efficacy and toxicity ( reports 10 mg/kg as effective in murine models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.